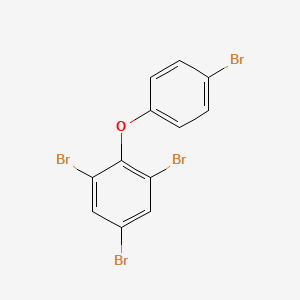

2,4,4',6-Tetrabromodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNKMFFUGBFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879895 | |

| Record name | BDE-75 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-63-7 | |

| Record name | 2,4,4',6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-75 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2-(4-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4',6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E313N2AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,4,4 ,6 Tetrabromodiphenyl Ether

Global Presence and Ubiquity in Environmental Compartments

Detailed and specific monitoring data for 2,4,4',6-tetrabromodiphenyl ether across different environmental media are sparse. Most environmental studies on PBDEs focus on the most abundant congeners, such as BDE-47, BDE-99, and BDE-209, making it challenging to construct a complete picture of BDE-75's global presence.

Atmospheric Distribution

Aquatic Systems (Water, Sediment, Biota)

The presence of this compound in aquatic environments is expected due to its inclusion in commercial PBDE mixtures. These compounds can enter waterways through industrial and municipal wastewater discharges, surface runoff, and atmospheric deposition.

Limited studies have detected BDE-75 in aquatic biota, but comprehensive data on its concentrations in water and sediment are scarce. PBDEs, being hydrophobic, tend to adsorb to sediment particles, which can act as a long-term reservoir for these contaminants.

Terrestrial Environments (Soil, Dust, Sewage Sludge)

Terrestrial environments can become contaminated with this compound through various pathways, including the land application of sewage sludge, atmospheric deposition, and the disposal of products containing PBDEs in landfills.

Indoor dust is a significant reservoir for many PBDEs, reflecting the prevalence of treated products in homes and workplaces. While some studies have analyzed the congener profile of PBDEs in house dust, specific data for BDE-75 is not consistently reported. Sewage sludge, which can accumulate pollutants from wastewater, is another potential source of BDE-75 to the terrestrial environment, though specific concentration data are not widely available.

Spatial and Temporal Trends of this compound Concentrations

The lack of extensive and specific monitoring data for this compound makes it difficult to establish clear spatial and temporal trends for this particular congener.

Regional and National Monitoring Data

While many countries have monitoring programs for persistent organic pollutants, including PBDEs, the publicly available datasets often report total PBDE concentrations or focus on the major congeners. Specific and detailed regional or national monitoring data for BDE-75 are not readily found in the public domain.

Long-term Concentration Changes in Environmental Matrices

Assessing long-term trends requires consistent monitoring over extended periods. Due to the limited historical data specifically for this compound, a robust analysis of its concentration changes in various environmental matrices over time cannot be provided at present. General trends for the broader class of PBDEs show declines in some regions following regulatory restrictions, but the specific trajectory of BDE-75 remains largely uncharacterized.

Congener Profiles and Relative Abundance in Environmental Samples

The investigation of PBDE congener profiles in environmental samples provides valuable insights into the sources, transport, and fate of these compounds. While major congeners like BDE-47 and BDE-99 often dominate these profiles, the presence and relative abundance of minor congeners such as BDE-71 can offer clues about specific contamination sources and transformation pathways.

Detailed research findings have identified BDE-71 in a range of environmental matrices, including sediments and biota. The relative abundance of this congener, however, varies significantly depending on the geographic location and the specific environmental compartment being analyzed.

Sediment:

Studies of marine and estuarine sediments have confirmed the presence of BDE-71, although typically at lower concentrations compared to other major PBDE congeners.

A study of surface sediments in the Gulf of Lion in the Northwestern Mediterranean Sea revealed the presence of BDE-71. Current time information in 信義鄉, TW. Notably, the research highlighted that BDE-71, along with BDE-190, is not found in any commercial PBDE mixtures. Current time information in 信義鄉, TW. The relative abundance of BDE-71 showed a distinct spatial distribution, with negligible ratios in the Rhone prodelta, increasing towards the south in the Mud Belt, and reaching the highest ratios in the Cap de Creus and Lacaze-Duthiers canyons and the Open Slope. This distribution pattern suggests that its presence is likely due to the transformation of other PBDE congeners during sediment transport and resuspension. Current time information in 信義鄉, TW.

Interactive Data Table: Relative Abundance of BDE-71 in Sediment Samples

| Location | Sample Type | Total PBDE Concentration (ng/g dw) | Relative Abundance of BDE-71 (%) |

| Gulf of Lion, NW Mediterranean | Surface Sediment | Variable | Present, with highest ratios in canyons and open slope |

| Sundarban Mangrove Wetland, India | Core Sediment | 0.08 - 29.03 | Detected among 12 congeners |

Biota:

The bioaccumulative nature of PBDEs leads to their detection in various organisms. Studies on marine biota have also identified the presence of BDE-71.

A study on marine zooplankton from the Gaoping waters of southwestern Taiwan analyzed for 19 PBDE congeners and detected BDE-71. mdpi.com The total PBDE concentrations in zooplankton varied significantly, with the highest levels found near the entrance of the Kaohsiung Harbor, suggesting inputs from ocean sewage outfalls. mdpi.com While BDE-15 and BDE-209 were the predominant congeners in zooplankton, the detection of BDE-71 points to its bioavailability and uptake by organisms at the base of the marine food web. mdpi.comconsensus.app

Further up the food chain, PBDEs have been extensively studied in marine mammals from the Arctic and North Atlantic regions. nih.gov While these studies often focus on the most abundant congeners, the inclusion of a wide range of congeners in their analyses provides a more complete picture of the contamination profile.

Interactive Data Table: Concentration of BDE-71 in Biota Samples

| Location | Sample Type | Total PBDE Concentration | Concentration of BDE-71 |

| Gaoping Waters, Southwestern Taiwan | Marine Zooplankton | ND - 1415 ng/g dw | Detected |

The presence of this compound in diverse environmental samples, from sediments to marine life, underscores its widespread distribution. Although not a major component of commercial flame retardant mixtures, its detection suggests it may be formed through the degradation of more highly brominated congeners or released from specific, less common sources. The variability in its relative abundance across different geographical locations and environmental compartments highlights the complex processes governing the environmental fate of PBDEs.

Sources, Pathways, and Release Mechanisms of 2,4,4 ,6 Tetrabromodiphenyl Ether

Anthropogenic Sources and Industrial Activities

The primary route of entry for 2,4,4',6-Tetrabromodiphenyl ether into the environment is through human and industrial activities. As a component of commercial flame retardant mixtures, its presence is intrinsically linked to manufacturing processes and the lifecycle of a wide array of consumer goods.

Manufacturing Facilities (Plastics, Electronics)

This compound is not produced as an individual commercial product but is a known congener within certain commercial polybrominated diphenyl ether (PBDE) mixtures. Specifically, it has been identified as a component of the commercial pentabromodiphenyl ether (pentaBDE) formulation. epa.gov These technical mixtures are used as additive flame retardants, meaning they are physically mixed with polymers rather than chemically bound. This makes them more susceptible to release during the manufacturing of plastics and electronic components.

The production of these commercial PBDE mixtures and their subsequent use in manufacturing facilities for plastics and electronics represent a primary source of this compound emissions. While specific data on the atmospheric or aqueous discharge of this particular congener from manufacturing sites is scarce, the general release of PBDEs from such facilities is a well-documented phenomenon.

Consumer Products and Articles Containing PBDEs

The application of commercial PBDE mixtures containing this compound as a flame retardant has been widespread across numerous consumer products. These include, but are not limited to:

Plastics: Housings for televisions, computers, and other electronic devices.

Electronics: Circuit boards and other internal components.

Furniture: Polyurethane foam used in upholstery and padding. nih.gov

Textiles: Coatings for fabrics. nih.gov

Construction materials: Various building materials requiring fire resistance. nih.gov

The presence of this compound in these everyday items means that the potential for its release extends throughout the product's lifecycle, from initial use to eventual disposal.

Environmental Release Pathways

Once incorporated into products, this compound can be released into the environment through several key pathways, including atmospheric transport, wastewater discharge, and leaching from waste disposal sites.

Atmospheric Emissions and Deposition

While direct atmospheric emission data for this compound is limited, its presence in commercial PBDE mixtures implies its release alongside other more abundant congeners. Studies on the atmospheric deposition of PBDEs in various regions, including downtown Paris, have identified several congeners in both the gaseous and particulate phases, highlighting the potential for long-range transport. researchgate.net The partitioning between these phases is dependent on the specific properties of the congener. Although not always individually quantified, the detection of various tetra-BDE congeners in atmospheric samples suggests that this compound is likely present in the atmosphere, subject to both wet and dry deposition.

Wastewater Treatment Plant Effluents and Sludge Application

Wastewater treatment plants (WWTPs) are recognized as a significant pathway for the environmental release of PBDEs. osti.govoaepublish.com These compounds enter the wastewater stream from domestic and industrial sources. Due to their hydrophobic nature, PBDEs tend to adsorb to the solid organic matter in sewage.

A study conducted in Italy detected this compound in sewage sludge samples from various wastewater treatment plants. researchgate.net The concentrations of total PBDEs in these sludge samples ranged from 158.3 to 9427 ng/g dry weight, with deca-BDE being the dominant congener. researchgate.net The presence of this compound in sewage sludge indicates its potential for environmental release through two primary routes:

Effluent Discharge: Although a significant portion of PBDEs is partitioned to the sludge, some amount can be discharged with the treated wastewater effluent into receiving water bodies.

Sludge Application: The agricultural application of sewage sludge as a fertilizer can introduce this compound and other PBDEs directly into the terrestrial environment, from where they can potentially enter the food chain.

The following interactive table presents data on the concentration of various PBDE congeners found in sewage sludge, illustrating the typical distribution of these compounds.

Interactive Data Table: Concentration of PBDE Congeners in Sewage Sludge (ng/g dw)

| Congener | Concentration Range (ng/g dw) |

|---|---|

| Total PBDEs | 158.3 - 9427 |

| Deca-BDE (BDE-209) | 130.6 - 9411 |

Data sourced from a study of eight Italian wastewater treatment plants. researchgate.net

Leaching from Landfills and Waste Disposal Sites

The disposal of consumer products containing this compound in landfills represents a long-term source of environmental contamination. Over time, the compound can leach from these products into the landfill leachate, which is the liquid that percolates through the waste.

Studies on landfill leachates have confirmed the presence of various PBDEs. While many studies focus on the more abundant congeners, research is ongoing to better understand the full spectrum of PBDEs released from these sites. The composition and concentration of PBDEs in leachate can vary depending on the age of the landfill and the types of waste it contains.

Direct Release from Articles During Use and Disposal

This compound (BDE-75), a congener of the polybrominated diphenyl ethers (PBDEs) group, is released into the environment directly from consumer and commercial articles. As an additive flame retardant, it is physically mixed into polymers and materials rather than being chemically bonded. nih.govepa.gov This lack of covalent bonding facilitates its release throughout the product's life cycle, particularly during its use and after its disposal. nih.govcanada.caenvironment-agency.gov.uk Products containing PBDEs include electronics, polyurethane foam in furniture, textiles, plastics, and building materials. nih.govnih.govcdc.gov

The primary mechanisms for release during the use phase are volatilization (the emission of the chemical as a gas from the product surface) and abrasion (the wearing away of small particles from the product). These processes lead to the contamination of indoor environments, including air and dust. nih.govcdc.gov Upon disposal, these articles become a significant source of environmental contamination, releasing PBDEs into landfill leachate and the surrounding soil. nih.govcdc.gov

Release During Product Use

During their service life, products treated with PBDEs, such as televisions, computers, and upholstered furniture, continuously emit these compounds into the indoor environment. cdc.gov The release is a result of slow off-gassing from the product matrix and the mechanical breakdown of the product surface, which generates contaminated dust particles. Because people spend a significant amount of time indoors, exposure to PBDEs through the inhalation of indoor air and ingestion of dust is a primary pathway for human exposure. cdc.gov

Studies have shown that household dust is a major sink for PBDEs released from consumer goods. bcpp.org The concentration of PBDEs in indoor environments can be significantly higher than outdoors, directly linked to the number and age of electronic devices and foam-containing furniture in the space. nih.gov

Release During Disposal

When products containing this compound are discarded, they typically end up in landfills or are processed in recycling facilities. nih.gov In landfills, the compound can be released from the waste matrix and migrate into the surrounding environment.

Leaching from Landfills: Rainwater and other liquids percolating through the landfill waste can dissolve and carry PBDEs, a process known as leaching. This contaminated liquid, or leachate, can pose a risk to groundwater and surface water if not properly contained and treated. cdc.gov

Research has demonstrated the presence of various PBDE congeners in landfill leachate. Studies simulating landfill conditions have been conducted to quantify the release of PBDEs from specific waste items, particularly electronic waste (e-waste) and textiles.

One study examined the leaching of PBDEs from shredded e-waste mixed with landfill leachate. The results showed a significant increase in the concentration of several PBDE congeners in the leachate after contact with the e-waste, indicating that discarded electronics are a major source of these pollutants in landfills. researchgate.net Another study using landfill columns containing intact or broken e-waste found that average PBDE levels in leachates from columns with intact e-waste were 3.7 ng/L. nih.gov

The data below summarizes findings from a study investigating PBDE concentrations in landfill leachate from disposal cells representing different time periods, correlating with the historical usage of PBDEs.

Interactive Table: PBDE Concentrations in Landfill Leachate by Disposal Period

| Disposal Period | Total Penta-BDEs (ng/L) | Total Octa-BDEs (ng/L) | Total Deca-BDE (ng/L) |

| Pre-1980 | 2.4 | 1.1 | 1.2 |

| 1980-1985 | 13.0 | 2.5 | 2.7 |

| 1985-1990 | 28.0 | 5.0 | 1.6 |

| 1990-1995 | 4.9 | 1.9 | 0.8 |

| 1995-2000 | 120.0 | 15.0 | 5.0 |

| 2000-2005 | 260.0 | 45.0 | 1.3 |

| Data sourced from a study on PBDEs in landfill leachate, reflecting increasing concentrations corresponding with peak production and use of PBDE-containing products. researchgate.net |

A separate study focused on the leaching of flame retardants from fabrics under simulated landfill conditions. The research measured the release of decabromodiphenyl ether (BDE-209) and hexabromocyclododecane (HBCDD), providing insight into the potential for textile waste to contribute to environmental contamination. The results indicated that leaching is influenced by factors such as the ratio of waste to leachate. core.ac.uk

Interactive Table: Cumulative Percentage of Flame Retardants Leached from Fabric (1-week period)

| Compound | Waste:Leachate Ratio | Average Cumulative Percentage Leached (%) |

| BDE-209 | Low | 1.4 |

| BDE-209 | High | 0.18 |

| SHBCDD | Low | 1.7 |

| SHBCDD | High | 0.29 |

| This table illustrates that a lower waste-to-leachate ratio (i.e., more liquid relative to the fabric) resulted in a higher percentage of the flame retardant leaching out over a one-week period under simulated landfill conditions. core.ac.uk |

The continued presence of articles containing this compound in homes, offices, and ultimately in waste streams ensures a long-term, low-level release of this compound into the environment. environment-agency.gov.uk

Environmental Fate and Transport Dynamics of 2,4,4 ,6 Tetrabromodiphenyl Ether

Persistence in Various Environmental Media

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. This is often characterized by its degradation rates and resistance to natural breakdown processes.

Degradation Rates and Half-lives in Sediment and Soil

Specific degradation rates and half-life values for 2,4,4',6-tetrabromodiphenyl ether in sediment and soil are not well-documented in publicly available scientific literature. While PBDEs, as a class, are known for their persistence, the half-life can vary significantly between different congeners and environmental compartments. For instance, the congener BDE-47 is noted to have a long half-life in water. mdpi.com However, without direct studies on BDE-71, its specific persistence in soil and sediment remains an area requiring further research. Studies have confirmed the presence of BDE-71 in soil and river sediment, particularly near electronic waste recycling sites, with concentrations reaching up to 16.1 ng/g in some soil samples. nih.gov This detection underscores the importance of understanding its long-term fate in these matrices.

Transformation and Biotransformation Processes

The breakdown of this compound in the environment is expected to occur through various transformation and biotransformation pathways, similar to other PBDEs. These processes can alter the structure of the molecule, potentially leading to the formation of new compounds with different environmental behaviors and toxicities.

Photolytic Degradation Pathways and Products

Pyrolytic Degradation Mechanisms and Byproducts

There is a lack of specific data on the pyrolytic degradation mechanisms and byproducts of this compound. Thermal degradation studies on other brominated flame retardants and the congener BDE-47 indicate that pyrolysis can lead to the formation of various lower-brominated diphenyl ethers and other potentially hazardous compounds. mdpi.com However, the exact byproducts from the pyrolysis of BDE-71 have not been characterized.

Microbial Debromination and Metabolite Formation (e.g., Hydroxylated and Methoxylated PBDEs)

Microbial activity is a key driver in the transformation of PBDEs in the environment. Anaerobic microbial communities in sediments have been shown to degrade higher brominated PBDEs through reductive debromination. researchgate.net Aerobic bacteria and microalgae can also metabolize PBDEs, such as BDE-47, through processes that include debromination, hydroxylation, and methoxylation. nih.gov These processes lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. nih.govijournals.cn For example, the metabolism of BDE-47 is known to produce metabolites like 6-OH-BDE47 and 6-MeO-BDE47. ijournals.cn While these processes have not been documented specifically for BDE-71, it is plausible that it undergoes similar biotransformation pathways, resulting in the formation of various hydroxylated and methoxylated derivatives. The degradation of decabromodiphenyl ether (BDE-209) by bacterial communities has been shown to proceed through debromination and hydroxylation, eventually leading to the breaking of the ether bond and ring-opening of the molecule. nih.gov

Inter-compartmental Transfer and Partitioning

The movement and distribution of this compound (BDE-75) between soil, water, and air are governed by its inherent chemical characteristics. As a hydrophobic compound, it demonstrates a strong tendency to partition from aqueous phases into organic-rich media such as soil, sediment, and biological tissues. The following sections detail the specific mechanisms of adsorption/desorption, atmospheric transport, and aquatic particle-associated transport that are central to its environmental fate.

Due to a lack of specific experimental data for BDE-75, the closely related and extensively studied congener, 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), is often used as a proxy to estimate its environmental behavior. Both are tetrabrominated congeners, and their physicochemical properties are expected to be similar.

Table 1: Physicochemical Properties of BDE-47 (as a proxy for BDE-75)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₄O | epa.gov |

| Molecular Weight | 485.8 g/mol | epa.gov |

| Water Solubility | 11 µg/L at 25°C | epa.gov |

| Vapor Pressure | 2.5 x 10⁻⁴ Pa at 25°C | epa.gov |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.81 | epa.gov |

Adsorption and Desorption in Soil and Sediment

The partitioning of BDE-75 between water and solid phases, such as soil and sediment, is a primary determinant of its environmental residence and bioavailability. This process is dominated by adsorption to organic matter due to the compound's high hydrophobicity, as indicated by its high octanol-water partition coefficient (Log Kow).

The affinity of a chemical to sorb to soil or sediment is quantified by the partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the water phase at equilibrium. nih.gov For nonionic organic compounds like BDE-75, this partitioning is primarily to the organic carbon fraction of the soil or sediment. Therefore, the organic carbon-normalized partition coefficient (Koc) is a more universal measure. henrys-law.org

Key Research Findings:

High Sorption Affinity: Due to its high lipophilicity (fat-loving nature), BDE-75 strongly adsorbs to the organic fraction of soils and sediments. epa.gov This leads to its accumulation in these environmental sinks.

Low Mobility in Soil: The strong binding to soil particles significantly limits its mobility and potential to leach into groundwater. nih.gov

Influence of Organic Carbon: The extent of adsorption is directly related to the organic carbon content of the soil or sediment; higher organic carbon content results in stronger adsorption. henrys-law.org

Role of Dissolved Organic Carbon (DOC): Studies on related PBDEs have shown that they have a strong tendency to associate with dissolved organic carbon (DOC) in the water phase. nih.govacs.org This interaction can complicate the measurement of true partition coefficients and potentially facilitate the transport of the compound in aquatic systems, enhancing its mobility. nih.govresearchgate.net

While specific Koc values for BDE-75 are scarce, the high Log Kow of the representative BDE-47 congener (6.81) allows for an estimation of a very high Koc value, suggesting it will be largely immobile in soil and strongly partitioned to sediments in aquatic environments.

Table 2: Experimentally Derived Partition Coefficients for Selected PBDEs

| Compound | Log KDOC (L/kg) | Log Kd (L/kg) | Sediment Type | Reference |

|---|---|---|---|---|

| BDE-28 (Tri-BDE) | 5.10 | - | - | nih.govacs.org |

| BDE-47 (Tetra-BDE) | 5.89 - 6.55 | 4.32 - 5.09 | Various Sediments | nih.govacs.org |

| BDE-99 (Penta-BDE) | 6.55 - 7.21 | 4.98 - 5.75 | Various Sediments | nih.govacs.org |

KDOC: Dissolved Organic Carbon-Water (B12546825) Partition Coefficient; Kd: Sediment-Water Partition Coefficient. Note: Higher values indicate stronger binding.

Volatilization and Atmospheric Transport (including long-range transport)

Despite its low vapor pressure, BDE-75 can enter the atmosphere through volatilization from terrestrial and aquatic surfaces. As an additive flame retardant, it can also be released from consumer and industrial products into the air. epa.gov Once in the atmosphere, it can undergo long-range transport, reaching remote ecosystems far from its original source.

The potential for volatilization from water is described by the Henry's Law constant. A lower value, such as that for BDE-47, indicates a preference for remaining in the water rather than partitioning to the air. However, in the atmosphere, BDE-75 is expected to partition significantly to airborne particulate matter due to its low volatility and high octanol-air partition coefficient (Koa). fera.co.uk

Key Research Findings:

Particle Association in Air: In the atmosphere, BDE-75 predominantly associates with suspended particulate matter (aerosols). This association is a key factor in its atmospheric persistence and transport. copernicus.org

Long-Range Transport (LRT): Transport with atmospheric particles allows BDE-75 and other PBDEs to travel vast distances. nih.govnilu.com This has led to their detection in remote environments like the Arctic, far from industrial or high-population centers. nih.gov

Atmospheric Persistence: The binding to particles can shield the molecule from rapid degradation by atmospheric oxidants (like hydroxyl radicals), increasing its atmospheric lifetime from hours to days and thus enhancing its potential for long-range transport. nih.gov

Deposition: Transported BDE-75 is removed from the atmosphere and deposited onto soil, water, and vegetation through wet (rain and snow) and dry deposition of particles. nih.gov

Particle-associated Transport in Aquatic Systems

In aquatic environments, the high hydrophobicity and low water solubility of BDE-75 mean that it overwhelmingly partitions out of the dissolved phase and onto suspended particulate matter and bottom sediments. This particle-associated transport is the dominant mechanism for its movement within rivers, lakes, and marine systems.

Key Research Findings:

Partitioning to Suspended Solids: BDE-75 readily binds to suspended organic and inorganic particles in the water column. The extent of this partitioning is a function of the particle concentration and its organic carbon content. nih.gov

Sedimentation and Resuspension: Contaminated particles can settle out of the water column, leading to the accumulation of BDE-75 in bottom sediments, which act as a long-term sink. nih.gov However, physical disturbances such as high flow events (floods), dredging, or bioturbation can cause the resuspension of these contaminated sediments, reintroducing BDE-75 into the water column and making it available for further transport downstream. nih.gov

Facilitated Transport: The association with fine particles and colloids, including dissolved organic carbon, can facilitate the transport of BDE-75 over longer distances within aquatic systems than would be expected based on its water solubility alone. nih.govresearchgate.net This process is crucial for understanding its distribution in large river systems and coastal areas.

Bioaccumulation and Biomagnification of 2,4,4 ,6 Tetrabromodiphenyl Ether in Ecosystems

Uptake and Bioaccumulation in Aquatic Organisms

The process of bioaccumulation, whereby an organism absorbs a substance from the environment at a rate faster than it can eliminate it, is a key concern for persistent organic pollutants like 2,4,4',6-tetrabromodiphenyl ether. In aquatic environments, this congener has been detected in various organisms, indicating its bioavailability.

Bioconcentration Factors in Fish and Invertebrates

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the water. Specific, empirically derived BCF values for this compound in fish and invertebrate species are not extensively documented in publicly available scientific literature. While this congener, also known as BDE-75, has been identified and quantified in comprehensive studies of Arctic marine food webs which include invertebrates and fish, specific BCF data were not detailed in the available research. sfu.ca General assessments of tetrabrominated to hexabrominated diphenyl ethers indicate a strong potential for bioaccumulation. mdpi.com

Accumulation in Mussels and other Bivalves

Bivalves, such as mussels, are filter-feeding organisms that can accumulate contaminants from the surrounding water, making them valuable bioindicators. Research on the freshwater mussel, Elliptio complanata, provides specific insights into the behavior of this compound.

A laboratory study determined the elimination rate coefficients for this congener in E. complanata. The findings showed that the elimination of this compound was comparable to that of polychlorinated biphenyls (PCBs) with similar hydrophobicity. nih.gov Specifically, its elimination was negatively correlated with its octanol-water partition coefficient (KOW), meaning that more hydrophobic compounds are eliminated more slowly. nih.gov The study highlighted that the time required for tetra- to hexabrominated congeners to reach 90% of a steady-state concentration in the mussels was considerable, ranging from 91 to over 250 days. nih.gov This slow depuration implies that mussels can retain this compound for extended periods, underscoring its persistence in these organisms. nih.gov

Interactive Table: Elimination Characteristics of this compound in the Freshwater Mussel (Elliptio complanata)

| Parameter | Finding for this compound (BDE-75) | Source |

| Elimination Rate | Similar to PCBs of equivalent hydrophobicity. | nih.gov |

| Correlation | Negatively related to the octanol-water partition coefficient (KOW). | nih.gov |

| Time to 90% Steady State | Estimated to be within the 91 to >250 day range for tetra- to hexabromoDE congeners. | nih.gov |

Biomagnification and Trophic Transfer in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. While PBDEs as a class are known to biomagnify, the behavior of individual congeners can vary significantly.

Levels in Piscivorous Organisms and Higher Trophic Levels (e.g., Seabirds)

Specific concentration data for this compound in a wide range of piscivorous organisms and seabirds are limited. However, studies in marine mammals provide important insights into its trophic transfer. In a review of PBDEs in marine ecosystems of the Americas, researchers noted that biomagnification of this compound was not observed in the food web culminating in harbor seals. shawinstitute.org This lack of magnification suggests that these higher-trophic-level organisms may have a capacity for efficient metabolic breakdown of this specific congener. shawinstitute.org

Despite the lack of observed biomagnification in that specific food web, the congener has been detected in comprehensive analyses of Canadian Arctic marine ecosystems, which included samples from invertebrates, fish, seabirds, and marine mammals, confirming its presence at higher trophic levels. sfu.ca

Factors Influencing Bioavailability and Bioaccumulation

The bioavailability and subsequent bioaccumulation of this compound are influenced by a combination of its physicochemical properties and biological and environmental factors.

Key factors include:

Hydrophobicity : Like other PBDEs, this compound is lipophilic, meaning it has a high affinity for fats and a low solubility in water. This property, often measured by the octanol-water partition coefficient (KOW), is a primary driver of its tendency to partition from the water column into the lipid-rich tissues of organisms. nih.gov

Metabolism : The ability of an organism to metabolize, or break down, a chemical is crucial. As noted, the lack of biomagnification of this compound in harbor seals is attributed to efficient metabolism. shawinstitute.org Organisms at lower trophic levels may have different metabolic capacities, influencing the amount of the congener that is available for transfer up the food chain.

Environmental Partitioning : The compound can adsorb to organic matter in sediment and suspended particles in the water. This partitioning affects its availability for uptake by benthic (sediment-dwelling) and pelagic (water column-dwelling) organisms, influencing the entry points of the contaminant into the food web.

Food Web Structure : The length of the food chain and the specific feeding relationships between organisms can influence the potential for biomagnification. Longer food chains can sometimes lead to higher concentrations in top predators, although this is dependent on the compound's resistance to metabolic degradation at each trophic step.

Environmental Matrix Characteristics (e.g., Organic Carbon Content)

The fate, transport, and bioavailability of this compound in ecosystems are profoundly influenced by the characteristics of the environmental matrix, particularly the organic carbon content of soil and sediments. As a hydrophobic, or "fat-loving," compound, BDE-75 has a low affinity for water and a high affinity for organic materials.

In aquatic environments, this property causes BDE-75 to adsorb strongly to particulate matter, which eventually settles, making sediments a primary sink for this contaminant. The level of organic carbon in these sediments is a critical factor determining the compound's bioavailability.

Key Research Findings:

Sorption and Bioavailability: Sediments with high organic carbon content tend to bind hydrophobic chemicals like BDE-75 more tightly. This process, known as sorption, can reduce the freely dissolved concentration of the contaminant in the water, thereby lowering its direct bioavailability to aquatic organisms. nih.gov Studies on other hydrophobic organic contaminants have shown that aging in sediments, particularly those with high organic carbon, can further decrease oral bioavailability by strengthening the bonds between the chemical and sediment particles. nih.gov

Reduced Degradation: The presence of carbonaceous materials in sediment has been shown to inhibit the microbial degradation of polybrominated diphenyl ethers (PBDEs). nih.gov This strong adsorption not only limits uptake by organisms but also protects the compound from breakdown by microorganisms, increasing its persistence in the environment.

Variable Accumulation Factors: The strong and nonlinear sorption of organic compounds to carbonaceous components in sediment, such as black carbon and kerogen, can lead to low and highly variable biota-to-sediment accumulation factors (BSAFs). nih.gov This makes predicting bioaccumulation based solely on a sediment's total organic carbon content challenging, as the type of organic carbon also plays a significant role.

Table 1: Influence of Sediment Characteristics on Bioavailability of Hydrophobic Compounds

| Sediment Characteristic | Influence on BDE-75 | Consequence for Bioaccumulation |

| High Organic Carbon Content | Increases sorption of BDE-75 to sediment particles. nih.gov | Reduces the concentration of BDE-75 available for uptake by organisms, potentially lowering bioaccumulation rates. nih.gov |

| Presence of Black Carbon | Provides strong adsorption sites, leading to nonlinear and extensive sorption. nih.gov | Significantly decreases bioavailability and can lead to lower-than-expected bioaccumulation factors. nih.gov |

| Aging of Contaminant in Sediment | Strengthens the bonds between BDE-75 and sediment particles over time. nih.gov | Further reduces the desorption rate and oral bioavailability of the compound to sediment-dwelling organisms. nih.gov |

| Fine Grain Size | Often correlates with higher organic carbon content, leading to increased sorption. | Contributes to lower bioavailability in fine-grained, organic-rich sediments. |

Organismal Characteristics (e.g., Lipid Content, Metabolic Capacity)

Once bioavailable, the degree to which this compound accumulates in an organism and magnifies up the food chain is governed by specific physiological and biochemical traits of the organism itself.

Lipid Content

As a lipophilic compound, BDE-75 readily accumulates in the fatty tissues of organisms. epa.govresearchgate.net The lipid content of an organism is, therefore, a primary determinant of its body burden of this and other similar persistent organic pollutants (POPs). Organisms with higher percentages of body fat can store larger quantities of BDE-75.

This is why PBDE concentrations are often detected in the fat and liver tissues of marine animals and are frequently reported on a lipid-weight basis to allow for more accurate comparisons between different species and tissues. mdpi.com For instance, a significant correlation has been observed between the concentration of BDE-47 (a similar tetrabromodiphenyl ether) in the blubber of gray seal pups and their survival rates, highlighting the importance of lipid-rich tissues as storage sites. mdpi.com Adipose tissue can sequester POPs, which can then be slowly released back into the bloodstream, creating a long-term internal exposure source. researchgate.net

Table 2: Relationship Between Organism Characteristics and BDE-75 Accumulation

| Organismal Characteristic | Role in Bioaccumulation & Biomagnification |

| High Lipid Content | Provides a larger storage reservoir for lipophilic BDE-75, leading to higher body burdens. researchgate.netmdpi.com |

| Trophic Level | Organisms at higher trophic levels consume prey, accumulating contaminants from their food, which can lead to biomagnification. primescholars.com |

| Metabolic Capacity | The ability to metabolize and excrete BDE-75 can reduce its bioaccumulation potential. Slow metabolism is a key factor in whether a chemical biomagnifies. sfu.caresearchgate.net |

| Species-Specific Metabolism | Different species exhibit varying abilities to debrominate and eliminate PBDEs, leading to different accumulation patterns. nih.gov |

Metabolic Capacity

An organism's ability to metabolize and excrete contaminants is a crucial factor that can offset the tendency to bioaccumulate. primescholars.com For PBDEs, a primary metabolic pathway in fish is reductive debromination, where bromine atoms are removed from the molecule. nih.govnih.gov This process can transform a PBDE congener into one with fewer bromine atoms.

However, this transformation does not always lead to detoxification or faster elimination. In some cases, the resulting lower-brominated metabolites can be more persistent or toxic than the parent compound. acs.org The rate and pathway of metabolism are highly species-specific. For example, studies have shown that common carp can metabolize certain PBDE congeners at rates 10 to 100 times faster than rainbow trout or salmon. nih.gov Carp have also demonstrated a preference for removing bromine atoms from the meta- position, a pattern that differs from salmonids. nih.gov

The efficiency of metabolism and elimination versus the rate of uptake from food determines whether biomagnification occurs. sfu.caresearchgate.net Chemicals that are poorly metabolized tend to remain in tissues and are passed up the food chain, leading to progressively higher concentrations at each successive trophic level. primescholars.comsfu.caresearchgate.net

Ecotoxicological Impact Assessments of 2,4,4 ,6 Tetrabromodiphenyl Ether

Effects on Aquatic Organisms

The aquatic environment is a primary sink for many persistent organic pollutants, including 2,4,4',6-tetrabromodiphenyl ether. Its presence in water bodies poses a considerable threat to aquatic life, from microorganisms to vertebrates.

Impacts on Fish (Survival, Growth, Reproduction)

Studies on various fish species have revealed the detrimental effects of this compound, often referred to as BDE-47, on their survival, growth, and reproductive capabilities.

In zebrafish (Danio rerio), chronic exposure to BDE-47 has been shown to alter locomotion behavior, although it did not significantly affect body size or gonad development at ecologically relevant concentrations. nih.govresearchgate.net However, other studies have demonstrated more severe impacts. For instance, exposure of adult female zebrafish to BDE-47 resulted in reduced condition factor and gonadosomatic index, impaired oocyte development, and decreased levels of key reproductive hormones such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), testosterone (B1683101) (T), and 17β-estradiol (E2). nih.gov This suggests that BDE-47 can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, a critical pathway for reproduction. nih.gov

Furthermore, male zebrafish exposed to BDE-47 exhibited altered sexual behaviors, including a dose-dependent decrease in the frequency and duration of association with females, which in turn affected spawning success. nih.gov While the hatching rate of eggs from exposed males was not affected, the fertilization rate was reduced at higher concentrations. nih.gov Developmental toxicity has also been observed in zebrafish embryos, with exposure leading to reduced survival and hatching rates, shortened body length, and an increased rate of abnormalities. researchgate.net

| Species | Effect | Finding |

| Zebrafish (Danio rerio) | Behavior | Altered locomotion, reduced female association in males. nih.govnih.gov |

| Zebrafish (Danio rerio) | Reproduction | Impaired oocyte development, decreased reproductive hormones in females; reduced fertilization rate from exposed males. nih.govnih.gov |

| Zebrafish (Danio rerio) | Development | Decreased survival, hatching rate, and body length in embryos. researchgate.net |

Effects on Amphibians (Larval Development, Thyroid Hormone Functions)

Amphibians are particularly vulnerable to aquatic pollutants due to their permeable skin and complex life cycles that often involve an aquatic larval stage. Research on the African clawed frog (Xenopus laevis) has shed light on the impacts of BDE-47 on this group.

Exposure of Xenopus laevis tadpoles to BDE-47 during their development was found to disrupt gonadal development. nih.gov While it did not cause complete sex reversal from male to female, it induced weak feminizing effects in genetic males, such as an increase in the number of germ cells clumping in the medulla of the gonads. nih.gov This suggests that BDE-47 can interfere with the normal course of sexual differentiation.

The compound's ability to disrupt the endocrine system, particularly thyroid hormone functions, is a significant concern for amphibian development, as thyroid hormones are crucial for metamorphosis. Studies in other vertebrates, such as fish and mammals, have shown that BDE-47 can alter thyroid hormone levels and the expression of genes regulated by these hormones. nih.gov This disruption of the hypothalamic-pituitary-thyroid axis by BDE-47 could have profound consequences for the successful development and metamorphosis of amphibian larvae. nih.gov

| Species | Effect | Finding |

| African Clawed Frog (Xenopus laevis) | Larval Development | Disrupted gonadal development with weak feminizing effects in males. nih.gov |

| General (Inferred from other vertebrates) | Thyroid Hormone Functions | Potential to alter thyroid hormone levels and disrupt the hypothalamic-pituitary-thyroid axis, critical for metamorphosis. nih.gov |

Responses in Aquatic Invertebrates and Microalgal Species (e.g., Growth Rates, Photosynthetic Parameters)

Aquatic invertebrates and microalgae form the base of the aquatic food web, and any adverse effects on these organisms can have cascading effects on the entire ecosystem.

For the freshwater crustacean Daphnia magna, chronic exposure to BDE-47 has been shown to depress reproductive output. nih.gov In marine environments, BDE-47 exhibits significant toxicity to various invertebrates. For example, it can induce morphological damage in the rotifer Brachionus plicatilis and the blue mussel (Mytilus edulis). researchgate.net

Microalgae are also susceptible to BDE-47. Studies on the marine diatom Skeletonema costatum have demonstrated growth inhibition at low microgram-per-liter concentrations. nih.gov BDE-47 can cause damage to the ultrastructure of algal cells, particularly affecting chloroplasts and mitochondrial membranes. mdpi.com While some studies indicate that environmentally relevant concentrations may not always inhibit the growth rates of certain microalgae species, the potential for bioaccumulation and biotransformation into more toxic compounds remains a concern. nih.gov

| Organism Type | Species | Effect | Finding |

| Aquatic Invertebrate | Daphnia magna | Reproduction | Depressed reproductive output. nih.gov |

| Aquatic Invertebrate | Brachionus plicatilis, Mytilus edulis | Morphology | Induced morphological damage. researchgate.net |

| Microalgae | Skeletonema costatum | Growth | Growth inhibition. nih.gov |

| Microalgae | Various species | Cellular Structure | Damage to chloroplasts and mitochondrial membranes. mdpi.com |

Effects on Terrestrial Organisms

The impact of this compound is not confined to aquatic systems. Through various transport mechanisms, it contaminates terrestrial environments, affecting soil organisms and wildlife.

Responses in Soil Microbes and Earthworms

Soil microorganisms and earthworms are fundamental to soil health and nutrient cycling. The introduction of BDE-47 into the soil can disrupt these vital functions.

Earthworms, such as Metaphire vulgaris, can accumulate BDE-47 from the soil, primarily through ingestion. nih.gov Once inside the earthworm, BDE-47 can be transformed into more polar metabolites. nih.gov This bioaccumulation and biotransformation in earthworms not only pose a direct threat to these organisms but also facilitate the transfer of these compounds to higher trophic levels.

| Organism Type | Effect | Finding |

| Soil Microbes | Community Structure & Function | Alters bacterial community structure; enhances methane (B114726) production by methanogenic archaea. nih.gov |

| Earthworm (Metaphire vulgaris) | Bioaccumulation & Biotransformation | Accumulates BDE-47 from soil and transforms it into other metabolites. nih.gov |

Impacts on Terrestrial Wildlife (e.g., Mammals, Birds - excluding human health)

Terrestrial wildlife can be exposed to BDE-47 through their diet and contact with contaminated environments. This exposure has been linked to a range of adverse health effects.

In mammals, studies on mice have shown that perinatal exposure to BDE-47 can lead to developmental neurotoxicity, resulting in growth retardation and altered motor performance. nih.gov The compound has been found to accumulate in various tissues, including the brain, liver, and adipose tissue, and can be transferred from mother to offspring during gestation and lactation. nih.gov

Birds are also at risk. Research on American kestrels (Falco sparverius) has demonstrated that exposure to a penta-BDE mixture containing BDE-47 can decrease pipping and hatching success. mdpi.com In zebra finches (Taeniopygia guttata), early developmental exposure to another PBDE congener, BDE-99, which often co-occurs with BDE-47, has been shown to affect mating behavior. nih.gov While direct studies on the reproductive effects of this compound in a wide range of bird species are limited, the existing evidence points to its potential to harm avian populations.

| Animal Group | Species | Effect | Finding |

| Mammals | Mice | Development & Neurotoxicity | Perinatal exposure leads to growth retardation and altered motor performance. nih.gov |

| Birds | American Kestrel (Falco sparverius) | Reproduction | Decreased pipping and hatching success. mdpi.com |

| Birds | Zebra Finch (Taeniopygia guttata) | Behavior | Early developmental exposure to a related PBDE affects mating behavior. nih.gov |

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding the ecotoxicological impacts of the chemical compound This compound (BDE-75). While research exists for other tetrabromodiphenyl ether congeners, particularly the widely studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), information solely focused on the 2,4,4',6- variant is insufficient to populate the detailed sections and subsections as requested.

The available scientific record does not provide in-depth research findings on the following specified topics for this compound:

Molecular and Biochemical Responses in Non-Human Biota

Other Biomarkers of Exposure and Effect in Environmental Species

A single toxicological review document briefly mentions that the tetrabromodiphenyl ether congener BDE-75 exhibited "consistently low activity" in an Aryl hydrocarbon receptor (AhR)-mediated toxicity study. svdcdn.com However, this statement does not provide the specific data on enzyme alterations, thyroid disruption, or other biomarkers in wildlife necessary to construct a thorough and informative article as per the requested outline.

Furthermore, searches for data on hydroxylated metabolites, such as 2'-hydroxy-2,4,4',6-tetrabromodiphenyl ether (a potential metabolite of BDE-75), have also yielded limited and often discontinued (B1498344) information, with no substantial ecotoxicological data.

Due to the scarcity of dedicated research on the ecotoxicological effects of this compound in non-human biota, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure. The current body of scientific literature is heavily focused on other isomers of tetrabromodiphenyl ether, and the specific data required for an in-depth analysis of this compound is not publicly available at this time.

Analytical Methodologies for Environmental Monitoring of 2,4,4 ,6 Tetrabromodiphenyl Ether

Sampling Strategies for Diverse Environmental Matrices

The initial and one of the most critical steps in the environmental monitoring of BDE-75 is the collection of representative samples from different environmental media. The chosen sampling strategy must consider the physical and chemical properties of the compound and the specific characteristics of each matrix.

Air, Water, and Sediment Sampling Protocols

Air: Monitoring of BDE-75 in the atmosphere typically involves the use of high-volume air samplers equipped with glass fiber filters (GFFs) to capture particle-bound compounds and polyurethane foam (PUF) plugs or XAD resin cartridges to trap gas-phase compounds. The sampling duration can vary from hours to days, depending on the expected concentration levels and the desired temporal resolution.

Water: For aqueous matrices, grab sampling is a common technique where discrete water samples are collected in pre-cleaned amber glass bottles. epa.gov To account for temporal variations, composite sampling, where multiple samples are collected over a period and combined, may be employed. Given that BDE-75, like other polybrominated diphenyl ethers (PBDEs), can associate with suspended particulate matter, whole water samples are often collected. epa.gov Alternatively, large volumes of water can be passed through solid-phase extraction (SPE) cartridges in the field to pre-concentrate the analytes.

Sediment: Sediment samples are typically collected using grab samplers (e.g., Eckman or Ponar dredge) or core samplers. Grab samples provide information about the surface layer, which represents recently deposited material. Core samplers, on the other hand, provide a historical record of deposition, allowing for the investigation of temporal trends in BDE-75 contamination. Samples are generally stored in glass jars or solvent-rinsed aluminum containers and frozen until analysis to minimize microbial degradation.

Biota and Tissue Sampling Techniques

The bioaccumulative nature of BDE-75 necessitates its monitoring in various organisms. Sampling techniques for biota vary depending on the target species and the research objectives.

Fish and Other Aquatic Organisms: Fish can be collected using various methods such as electrofishing, gill nets, or trawling. Once collected, specific tissues like muscle, liver, and adipose tissue are dissected, as BDE-75 concentrations can vary significantly among different tissues due to differences in lipid content. For smaller organisms like mussels or invertebrates, whole-body analysis is often performed.

Birds and Mammals: Monitoring in terrestrial and marine birds and mammals often involves the collection of eggs, blubber, liver, or muscle tissue. For non-lethal sampling, blood or feathers can be collected. It is crucial to handle tissue samples with care to avoid cross-contamination, and they are typically wrapped in solvent-rinsed aluminum foil and stored frozen. epa.gov The U.S. Environmental Protection Agency (EPA) Method 1614A notes that dust can contain high levels of PBDEs, so tissue processing should occur in a dust-free environment. epa.gov

Sample Preparation and Extraction Techniques

Once collected, environmental samples require extensive preparation to extract BDE-75 and remove interfering compounds before instrumental analysis.

Extraction Methods (e.g., Soxhlet, Accelerated Solvent Extraction)

The choice of extraction method depends on the sample matrix and the desired efficiency and sample throughput.

Soxhlet Extraction: This is a classic and widely used technique for solid samples like sediment, soil, and biological tissues. The sample is placed in a thimble and continuously extracted with a suitable organic solvent (e.g., a mixture of hexane (B92381) and dichloromethane (B109758) or toluene) for an extended period (e.g., 24 hours). thermofisher.com While effective, Soxhlet extraction is time-consuming and requires large volumes of solvent. oceanbestpractices.org

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, is a more modern and efficient alternative to Soxhlet extraction. conicet.gov.ar It uses elevated temperatures and pressures to increase the extraction efficiency, significantly reducing solvent consumption and extraction time to approximately 10 minutes per sample. oceanbestpractices.orgconicet.gov.ar Common solvents used include hexane/acetone mixtures or toluene. oceanbestpractices.org

Ultrasonic-Assisted Extraction (UAE): In this method, ultrasonic waves are used to enhance the extraction of analytes from the sample matrix into a solvent. researchgate.net It is a relatively fast and simple technique. conicet.gov.ar

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common method for extracting and pre-concentrating BDE-75. epa.gov The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18 or polymeric sorbents), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. epa.gov

Cleanup and Isolation Procedures

Crude extracts from environmental samples contain a complex mixture of co-extracted substances (e.g., lipids, pigments, and other organic pollutants) that can interfere with the analysis of BDE-75. Therefore, one or more cleanup steps are essential.

Lipid Removal: For high-fat samples like biological tissues, lipid removal is a critical step. epa.gov This can be achieved through several methods:

Gel Permeation Chromatography (GPC): This technique separates compounds based on their molecular size. nih.govcdc.gov It is effective in removing large molecules like lipids. nih.gov

Acid Treatment: Concentrated sulfuric acid can be used to destroy lipids. This can be done by partitioning the extract with acid or by using silica (B1680970) gel impregnated with sulfuric acid. cdc.gov However, this method can lead to the degradation of some higher brominated PBDEs and is therefore not always recommended. oceanbestpractices.org

Freezing-Lipid Filtration: This newer technique involves freezing the sample extract to solidify the lipids, which can then be removed by filtration. This method has been shown to effectively remove a high percentage of lipids with minimal loss of PBDEs. researchgate.net

Column Chromatography: Adsorption chromatography using materials like silica gel, alumina, and Florisil is widely used to separate BDE-75 from other interfering compounds. epa.govcdc.gov By using different solvent systems of increasing polarity, fractions containing different classes of compounds can be collected. Multi-layered silica gel columns are also employed for effective cleanup. researchgate.net

Detection and Quantification Techniques

The final step in the analytical process is the detection and quantification of BDE-75. Gas chromatography (GC) is the standard separation technique for PBDEs. thermofisher.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of BDE-75. A capillary GC column separates the different PBDE congeners, which are then detected by a mass spectrometer. cdc.gov

Electron Capture Negative Ionization (ECNI-MS): This ionization technique is highly sensitive for compounds containing electronegative atoms like bromine, making it particularly suitable for the detection of PBDEs with four or more bromine atoms. cdc.govnih.gov It often monitors for the bromide ions (m/z 79 and 81). nih.gov

Electron Ionization (EI-MS): EI is a more traditional ionization method. While less sensitive than ECNI for higher brominated congeners, it provides more structural information from the fragmentation patterns, which is useful for confirmation. nih.gov However, fragmentation can sometimes lead to misidentification of parent ions. cdc.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, which allows for the differentiation of BDEs from other co-eluting compounds with similar nominal masses, such as certain polychlorinated biphenyls (PCBs). epa.govnih.gov EPA Method 1614A, for instance, utilizes HRGC/HRMS. epa.gov

Gas Chromatography with Electron Capture Detection (GC-ECD): Before the widespread use of mass spectrometry, GC-ECD was a common detection method. thermofisher.com It is sensitive to halogenated compounds but is less selective than MS and can be prone to interferences from other co-eluting halogenated compounds. nih.gov

Isotope Dilution: To improve the accuracy and precision of quantification, isotope dilution methods are often employed. This involves spiking the sample with a known amount of a stable isotope-labeled analog of BDE-75 (e.g., ¹³C-labeled) before extraction. epa.gov By measuring the ratio of the native to the labeled compound, losses during sample preparation and analysis can be corrected for.

Interactive Data Table: Analytical Techniques for 2,4,4',6-Tetrabromodiphenyl Ether

| Analytical Step | Technique | Description | Matrices | References |

| Sampling | High-Volume Air Sampling | Captures particle-bound and gas-phase compounds using filters and sorbents. | Air | |

| Grab/Composite Sampling | Collection of discrete or time-integrated water samples. | Water | epa.gov | |

| Dredge/Core Sampling | Collection of surface or layered sediment samples. | Sediment | ||

| Tissue Dissection | Collection of specific organs or tissues from organisms. | Biota | epa.gov | |

| Extraction | Soxhlet Extraction | Continuous extraction with an organic solvent. | Solid Samples | thermofisher.comoceanbestpractices.org |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure for faster extraction. | Solid Samples | oceanbestpractices.orgconicet.gov.ar | |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction. | Solid Samples | conicet.gov.arresearchgate.net | |

| Solid-Phase Extraction (SPE) | Extracts and pre-concentrates analytes from liquid samples. | Water | epa.gov | |

| Cleanup | Gel Permeation Chromatography (GPC) | Separates molecules based on size to remove lipids. | Biota Extracts | nih.govcdc.gov |

| Acid Treatment | Destroys lipids using concentrated sulfuric acid. | Biota Extracts | cdc.gov | |

| Column Chromatography | Separates compounds using adsorbents like silica gel, alumina, or Florisil. | All Extracts | epa.govcdc.gov | |

| Detection | GC-ECNI-MS | Highly sensitive detection of brominated compounds. | All Extracts | cdc.govnih.gov |

| GC-EI-MS | Provides structural information through fragmentation patterns. | All Extracts | nih.gov | |

| GC-HRMS | High mass accuracy for selective detection. | All Extracts | epa.govnih.gov | |

| GC-ECD | Sensitive but less selective detection of halogenated compounds. | All Extracts | thermofisher.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of polybrominated diphenyl ethers (PBDEs), including this compound. cdc.gov This method offers a robust combination of separation efficiency and detection selectivity. The analytical process generally involves several key steps: extraction of the analytes from the sample matrix, cleanup to remove interfering compounds, and finally, instrumental analysis. cdc.gov

High-resolution capillary gas chromatography (HRGC) columns are essential for separating the various PBDE congeners from each other, which is critical as many congeners can have similar properties. cdc.gov Fused silica capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), are commonly used for this purpose. waters.comsigmaaldrich.com The selection of the appropriate GC column and temperature program is vital to achieve optimal separation, especially for closely eluting isomers like BDE-49 and BDE-71. waters.comwaters.com

For detection, mass spectrometry is the preferred method due to its selectivity and ability to identify specific congeners. cdc.gov While various ionization techniques can be used, electron capture negative ionization (ECNI) is particularly advantageous for compounds with four or more bromine atoms, offering high sensitivity. cdc.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. epa.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly using a triple quadrupole instrument, provides even greater selectivity by monitoring specific fragmentation patterns (multiple reaction monitoring - MRM), which helps to eliminate the need for costly and time-consuming high-resolution magnetic sector instruments. waters.comwaters.com

High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC/HRMS)

For ultra-trace level analysis of PBDEs, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is often the method of choice. pacificrimlabs.com This technique is considered a "gold standard" and is often stipulated by standard methods, such as US EPA Method 1614, for its exceptional sensitivity and selectivity. pacificrimlabs.comnih.gov

HRGC/HRMS instruments can distinguish between target analytes and interfering compounds with very similar nominal masses, a common challenge in complex environmental samples. This high resolving power allows for lower detection limits compared to low-resolution MS systems. The technique is capable of detecting PBDEs at the picogram (pg) or even femtogram (fg) level. researchgate.net This level of sensitivity is essential for monitoring these persistent organic pollutants in matrices where they are found in very low concentrations, such as water, sediment, and biological tissues. pacificrimlabs.com

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are indispensable for generating reliable and defensible data in the analysis of this compound. These measures ensure the accuracy, precision, and comparability of analytical results.

Use of Internal and Surrogate Standards (e.g., ¹³C-labeled BDEs)

An essential practice in quantitative analysis is the use of internal and surrogate standards to correct for analytical variability, including extraction efficiency and instrumental response. Isotopically labeled standards, particularly those uniformly labeled with Carbon-13 (¹³C), are considered the most effective internal standards for PBDE analysis. researchgate.netnih.gov

These ¹³C-labeled compounds, such as ¹³C₁₂-BDE-47, behave almost identically to their native (unlabeled) counterparts during extraction, cleanup, and chromatographic analysis. waters.comcaymanchem.com Because they have a different mass, the mass spectrometer can distinguish them from the native analytes. By adding a known amount of the labeled standard to the sample before extraction (as a surrogate or recovery standard) and just before analysis (as an internal standard), any losses during sample preparation or fluctuations in instrument performance can be accurately accounted for. thermofisher.comlibios.fr This approach significantly improves the accuracy and precision of the quantification. nih.govresearchgate.net While deuterium (B1214612) (²H) labeled standards are also used, ¹³C-labeled standards are often preferred as they are less prone to isotopic exchange and co-elute perfectly with the native analyte. caymanchem.comresearchgate.net

Certified Reference Materials (e.g., Mussel Tissue SRM)

Certified Reference Materials (CRMs) are crucial for method validation and ongoing quality control. envirotech-online.com These are homogeneous and stable materials with certified property values for specific analytes, produced by national metrology institutes like the National Institute of Standards and Technology (NIST). researchgate.net

For PBDE analysis, various CRMs are available, including those based on polymer matrices (e.g., polyethylene, polypropylene) and environmental samples like sediment and biological tissues. researchgate.netacs.orgnih.gov Standard Reference Materials (SRMs) from NIST, such as SRM 1974b (Mussel Tissue) and SRM 1944 (New York/New Jersey Waterway Sediment), contain certified or reference concentrations for a range of PBDE congeners. researchgate.net Analyzing these materials alongside unknown samples allows laboratories to assess the accuracy of their analytical methods and ensure their results are comparable to those from other laboratories. researchgate.net

Method Validation and Detection Limits

Before being implemented for routine analysis, any analytical method must undergo a thorough validation process to demonstrate its fitness for purpose. Key validation parameters include linearity, precision, accuracy, and the determination of detection limits.

Linearity: This is assessed by analyzing a series of calibration standards at different concentrations to establish a calibration curve. The response should be linear over the expected concentration range of the samples. Studies have shown excellent linearity for PBDE analysis using GC/MS, with relative standard deviations (%RSD) of the calibration curve often below 5%. waters.comwaters.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value and is often evaluated through recovery experiments using spiked samples or by analyzing CRMs. For PBDEs, intra-day and inter-day precision at low concentration levels are often in the range of 3-15%, with recoveries between 85-115%. nih.gov

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are determined statistically from the analysis of blank samples or low-level standards. For this compound and other tetrabrominated congeners, instrumental LODs in the low picogram (pg) on-column range are achievable with GC/MS techniques. waters.comwaters.com For instance, one study reported a calculated LOD of 0.2 pg on-column for BDE-71 using a GC-triple quadrupole MS system. waters.com

Environmental Remediation and Management Strategies for 2,4,4 ,6 Tetrabromodiphenyl Ether Contamination

In Situ and Ex Situ Remediation Approaches

Remediation techniques for 2,4,4',6-tetrabromodiphenyl ether can be broadly categorized into in situ and ex situ methods. In situ approaches involve treating the contaminated material in its original location, which is often more cost-effective and less disruptive to the ecosystem. nih.goviastate.edu Ex situ methods, conversely, require the excavation and transport of contaminated soil or water to a different site for treatment, a process that is generally more expensive but allows for greater control over the remediation process. iastate.edurjlbpcs.com

Advanced Oxidation Processes for Environmental Matrices

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). For PBDEs like this compound, AOPs can be effective in breaking down the complex molecule.

One study investigated a two-stage reduction/subsequent oxidation treatment for a similar compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.gov This process involved an initial reduction step using an iron-silver bimetallic system, followed by Fenton-like oxidation. The results showed that while BDE-47 was resistant to direct oxidation, the initial reduction step made the debrominated product susceptible to rapid oxidation, leading to complete mineralization of the diphenyl ether. nih.gov This highlights the potential of combined AOP approaches for the effective degradation of tetrabromodiphenyl ethers.

Biodegradation-Based Remediation

Bioremediation is an attractive and environmentally friendly technology for the cleanup of PBDE-contaminated sites. nih.gov It utilizes the metabolic processes of microorganisms to break down or transform contaminants into less harmful substances.

Identification and Characterization of Degrading Microorganisms

Several studies have focused on identifying and characterizing microorganisms capable of degrading PBDEs. Both anaerobic and aerobic bacteria have shown potential in this regard.

Under anaerobic conditions, reductive debromination is the primary degradation pathway. nih.gov Several anaerobic bacteria, such as Dehalococcoides species, have been identified for their ability to debrominate PBDEs. oaepublish.com However, this process is often slow and can result in the incomplete debromination of the compounds. nih.gov

Aerobic biodegradation of PBDEs has also been observed. For instance, strains of Rhodococcus jostii and Burkholderia xenovorans have been shown to transform various mono- through hexa-BDEs. nih.gov Another study isolated a novel strain of Achromobacter xylosoxidans that could degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) as a single carbon source, achieving a degradation rate of 90.8% within four days under optimal conditions. deswater.com Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to effectively degrade BDE-47. nih.gov

Table 1: Microorganisms Involved in the Degradation of Tetrabromodiphenyl Ethers

| Microorganism | Type | Degradation Condition | Key Findings | Reference |

|---|---|---|---|---|

| Dehalococcoides sp. | Bacteria | Anaerobic | Capable of debrominating PBDEs. | oaepublish.com |

| Rhodococcus jostii RHA1 | Bacteria | Aerobic | Transformed mono- through penta-BDEs. | nih.gov |

| Burkholderia xenovorans LB400 | Bacteria | Aerobic | Transformed mono- through hexa-BDEs. | nih.gov |

| Achromobacter xylosoxidans GYP4 | Bacteria | Aerobic | Degraded 90.8% of BDE-47 in 4 days. | deswater.com |

Enzymatic Decomposition Mechanisms